molecular formula C12H9NO4 B2416064 3-(Furan-2-amido)benzoic acid CAS No. 293761-91-8

3-(Furan-2-amido)benzoic acid

Cat. No.: B2416064
CAS No.: 293761-91-8
M. Wt: 231.207
InChI Key: BXEQLEUNAJFOEP-UHFFFAOYSA-N
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Description

3-(Furan-2-amido)benzoic acid: is an organic compound characterized by the presence of a furan ring attached to an amido group, which is further connected to a benzoic acid moiety. The molecular formula of this compound is C12H9NO4 , and it has a molecular weight of 231.2 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .

Scientific Research Applications

3-(Furan-2-amido)benzoic acid has several applications in scientific research:

Future Directions

“3-(Furan-2-amido)benzoic acid” has promising applications in scientific research. As a benzofuran derivative, it may have potential in the development of new drugs due to the biological activities exhibited by this class of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-amido)benzoic acid typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-furoic acid with an appropriate amine to form the amide bond. This reaction is usually carried out in the presence of coupling agents such as and to facilitate the formation of the amide bond.

    Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-amido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Chlorine (Cl2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Furan derivatives such as 2,5-furandicarboxylic acid.

    Reduction: Alcohols or amines depending on the reducing agent used.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simpler furan derivative with similar structural features.

    Benzoic acid: The parent compound of the benzoic acid moiety.

    2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.

Uniqueness

3-(Furan-2-amido)benzoic acid is unique due to the presence of both a furan ring and a benzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research applications .

Properties

IUPAC Name

3-(furan-2-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEQLEUNAJFOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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